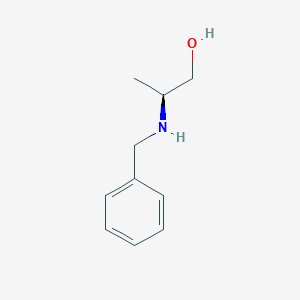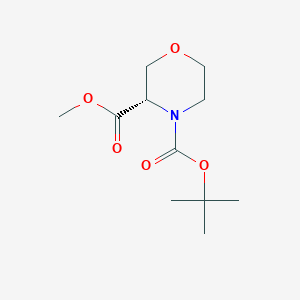
4-Hydroxyphenylboronic acid
Übersicht
Beschreibung
4-Hydroxyphenylboronic acid is a reactant used in various reactions such as Suzuki-Miyaura coupling and Stille coupling reactions . It can also be used in palladium-catalyzed aminocarbonylation and cross-coupling reactions .
Synthesis Analysis
The synthesis of 4-Hydroxyphenylboronic acid involves increasing the temperature by 10°C every 15 minutes until the temperature reaches 50°C, and then reacting at a constant temperature for 1h . The intermediate compound is obtained by adding sodium carbonate solution to adjust the pH of the system to 9 .
Molecular Structure Analysis
4-Hydroxyphenylboronic acid has a molecular formula of C6H7BO3 . It contains a total of 17 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 aromatic hydroxyl .
Chemical Reactions Analysis
4-Hydroxyphenylboronic acid can be used as a reactant in Suzuki-Miyaura coupling and Stille coupling reactions . It is also used in palladium-catalyzed aminocarbonylation and cross-coupling reactions .
Physical And Chemical Properties Analysis
4-Hydroxyphenylboronic acid is a solid at 20°C . It has a molecular weight of 137.93 g/mol .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Coupling Reactions
4-Hydroxyphenylboronic acid can be used as a reactant in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. It’s a powerful tool for constructing complex organic molecules from simpler building blocks.
Stille Coupling Reactions
Stille coupling is another important application of 4-Hydroxyphenylboronic acid . This reaction is used to form carbon-carbon bonds by coupling organotin compounds with organic halides. It’s a versatile method for creating a wide range of organic compounds.
Palladium-Catalyzed Aminocarbonylation Reactions
4-Hydroxyphenylboronic acid can also be used in palladium-catalyzed aminocarbonylation reactions . This process involves the insertion of a carbonyl group (CO) into a molecule, which can be used to synthesize a variety of complex organic compounds.
Cross-Coupling Reactions
Cross-coupling reactions are another significant application of 4-Hydroxyphenylboronic acid . These reactions are used to form carbon-carbon bonds between two different organic compounds, which is a key step in the synthesis of many complex organic molecules.
Preparation of Bio-Supported Palladium Nanoparticles
4-Hydroxyphenylboronic acid can be used in the Suzuki reaction for the preparation of bio-supported palladium nanoparticles . These nanoparticles can act as phosphine-free catalysts, which are useful in a variety of chemical reactions.
Synthesis of Enzymatic Inhibitors
4-Hydroxyphenylboronic acid can be used to prepare enzymatic inhibitors for the treatment of Gram-negative bacterial infections . This is a promising area of research in the development of new antibiotics.
Synthesis of Anti-Cancer Chemotherapeutics
4-Hydroxyphenylboronic acid can be used to prepare estrone-derived cyclopamine analogs as Sonic Hedgehog signaling inhibitors for anti-cancer chemotherapeutics . This is a significant application in the field of cancer research.
Synthesis of Oligoarenes
4-Hydroxyphenylboronic acid can be used in the Suzuki-Miyaura palladium-catalyzed cross-coupling for the synthesis of oligoarenes . Oligoarenes are important building blocks in the synthesis of many organic compounds.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIQUVGFTILYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370250 | |
| Record name | 4-Hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylboronic acid | |
CAS RN |
71597-85-8 | |
| Record name | (4-Hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71597-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)







![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)




